5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized through several methods, including multi-step reactions involving readily available precursors. Notable synthetic routes include the use of 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile, or 2-(2-fluorobenzoyl) malononitrile as starting materials, leading to high yields suitable for industrial production .
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde belongs to the class of organic compounds known as pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. It is also classified as an aldehyde due to the presence of the aldehyde functional group.
The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves two main approaches:
The reaction conditions typically involve:
The molecular formula for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is C11H8FN. The structure features:
Key structural data includes:
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include:
The mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde primarily involves its reactivity due to the electron-withdrawing effect of the fluorine atom, which enhances electrophilicity at the aldehyde carbon. This property makes it suitable for further chemical modifications and potential biological interactions.
Relevant analyses include:
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has numerous applications in scientific research:
This compound's unique structure and reactivity profile position it as a valuable entity in both academic research and industrial applications, highlighting its significance in ongoing scientific investigations.
Palladium-catalyzed cross-coupling provides a precise method for introducing the 2-fluorophenyl group onto the pyrrole scaffold. This approach typically employs Suzuki-Miyaura or Negishi-type couplings, where organozinc reagents or arylboronic acids react with halogenated pyrrole intermediates. As demonstrated in patent CN113845459A, a critical precursor like 2-bromo-5-formylpyrrole undergoes coupling with 2-fluorophenylzinc chloride under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 65°C, achieving >85% conversion efficiency [3]. The reaction’s regioselectivity is enhanced by electron-withdrawing aldehyde groups adjacent to the reaction site, which activate the halogen toward oxidative addition. Triethylamine is essential as a base to neutralize hydrogen halide byproducts, preventing catalyst poisoning . Solvent polarity significantly influences reaction kinetics: THF (ε = 7.6) outperforms less polar alternatives like toluene by stabilizing the transition state.
Table 1: Optimization of Pd-Catalyzed Cross-Coupling Parameters
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | THF | 65 | 6 | 87 |
Pd/C | Toluene | 110 | 12 | 52 |
Pd(dppf)Cl₂ | DMF | 80 | 8 | 78 |
Pd(OAc)₂/P(t-Bu)₃ | Dioxane | 100 | 10 | 68 |
Hydrogenation enables direct pyrrole ring construction from acyclic precursors using catalytic hydrogen transfer. Patent CN113845459A details a two-step sequence starting with Knoevenagel condensation between 2-fluoro-α-bromoacetophenone and malononitrile to yield 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile—an advanced cyclization precursor [3] [6]. Subsequent hydrogenation with Raney nickel (5–10 wt%) in glacial acetic acid under 3–5 bar H₂ pressure induces simultaneous nitrile reduction and ring closure at 50°C. This cascade generates the target pyrrole-3-carbaldehyde with 78% isolated yield and <2% des-fluoro byproducts [3]. Alternative catalysts like Pd/C (1 atm H₂) exhibit comparable efficiency but incur higher costs. Molecular sieves (HZSM-5) incorporated into the system adsorb water, shifting equilibrium toward imine-enamine tautomerization—a key step in ring formation [6].
Table 2: Hydrogenation Catalysts for Pyrrole Cyclization
Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | Dehalogenation Byproducts (%) |
---|---|---|---|---|---|
Raney Ni | 3–5 | AcOH | 50 | 78 | <2 |
Pd/C (5%) | 1 | EtOAc | 25 | 82 | 3–5 |
PtO₂ | 1 | MeOH | 30 | 75 | 4–6 |
Rh/Al₂O₃ | 10 | i-PrOH | 70 | 68 | 8–10 |
One-pot methodologies integrate multiple transformations without intermediate isolation, enhancing atom economy and reducing waste. For 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, patent CN112194607A describes a unified process where 2-(2-fluorobenzoyl)malononitrile undergoes cyclization in THF under hydrogenation conditions [3]. THF’s moderate polarity (DN = 20.0, DN = donor number) facilitates both dissolution of organic intermediates and proton transfer during imine formation. Kinetic profiling reveals two distinct rate-determining steps: (1) initial Michael addition (k₁ = 0.15 h⁻¹) and (2) dehydrogenative aromatization (k₂ = 0.08 h⁻¹) [7]. Ethanol accelerates the first step (k₁ = 0.22 h⁻¹) due to enhanced nucleophilicity but impedes aromatization by stabilizing reduced intermediates. The PASE (Pot, Atom, Step Economy) approach underscores solvent multifunctionality: acetic acid serves as both solvent and proton donor, enabling 93% yield at 80°C without external acids [7] [9].
Table 3: Solvent Effects on One-Pot Reaction Kinetics
Solvent | Donor Number (DN) | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
THF | 20.0 | 0.15 | 0.08 | 88 | 10 |
EtOH | 19.0 | 0.22 | 0.04 | 75 | 14 |
MeCN | 14.1 | 0.10 | 0.10 | 80 | 12 |
DMSO | 29.8 | 0.18 | 0.06 | 70 | 16 |
Scaling synthesis to industrial levels necessitates optimizing cost, safety, and throughput. Patent CN116178239B emphasizes replacing Pd/C with Raney nickel in hydrogenation steps, reducing catalyst costs by 60% while maintaining yields >75% [6]. Temperature control is critical: cyclization below 50°C minimizes dehalogenation but extends reaction time to 12 hours, whereas operation at 70°C achieves 90% conversion in 4 hours but increases defluorinated impurities to 8%. Continuous flow systems address this by enabling precise thermal management—residence times of 30 minutes at 55°C maximize selectivity [3]. HZSM-5 molecular sieves (10–15 wt%) enhance robustness by scavenging water and hydrogen halides, extending catalyst lifespans 3-fold. Solvent recovery via distillation achieves >95% THF recycling, reducing raw material consumption. These optimizations collectively lower production costs by 40% compared to batch methodologies [6].
Table 4: Industrial Process Parameters and Economic Metrics
Parameter | Laboratory Scale | Pilot Scale (Batch) | Continuous Flow |
---|---|---|---|
Temperature (°C) | 50 | 60 | 55 |
Reaction Time (h) | 10 | 6 | 0.5 |
Catalyst Loading (wt%) | 5 | 7 | 4 |
Yield (%) | 88 | 85 | 90 |
Byproducts (%) | <2 | 5 | <3 |
Estimated Cost Reduction (%) | – | 20 | 40 |
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